Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester
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Overview
Description
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester is a chemical compound with the molecular formula C8H21N2OPS. It is known for its unique structure, which includes a phosphorodiamidothioic acid core with tetramethyl and S-butyl ester groups attached. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidothioic acid, tetramethyl-, S-butyl ester typically involves the esterification of phosphorodiamidothioic acid with tetramethyl and S-butyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidothioic acid derivatives with additional oxygen atoms, while reduction may produce simpler phosphorodiamidothioic acid compounds .
Scientific Research Applications
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phosphorodiamidothioic acid, tetramethyl-, S-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester can be compared with other similar compounds, such as:
- Phosphorodiamidothioic acid, tetramethyl-, S-methyl ester
- Phosphorodiamidothioic acid, tetramethyl-, S-ethyl ester
- Phosphorodiamidothioic acid, tetramethyl-, S-propyl ester
These compounds share similar structural features but differ in the length and nature of the ester group attached. The uniqueness of this compound lies in its specific ester group, which may confer distinct chemical and biological properties .
Properties
CAS No. |
18545-48-7 |
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Molecular Formula |
C8H21N2OPS |
Molecular Weight |
224.31 g/mol |
IUPAC Name |
N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C8H21N2OPS/c1-6-7-8-13-12(11,9(2)3)10(4)5/h6-8H2,1-5H3 |
InChI Key |
RQAYRFMBTPCBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
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